

Spectroscopic Profile of 2-Quinoxalinecarbonitrile: A Technical Guide

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Compound of Interest

Compound Name: 2-Quinoxalinecarbonitrile

Cat. No.: B1208901

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Disclaimer: Direct experimental Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopic data for **2-Quinoxalinecarbonitrile** could not be located in a comprehensive search of publicly available scientific literature and databases. The following guide provides a detailed predictive analysis based on the known spectroscopic properties of the quinoxaline core and the nitrile functional group, supported by data from analogous compounds. This information is intended to serve as a reference for researchers, scientists, and drug development professionals.

Introduction

2-Quinoxalinecarbonitrile is a heterocyclic aromatic compound of interest in medicinal chemistry and materials science due to the versatile reactivity of the quinoxaline scaffold and the nitrile moiety. Spectroscopic analysis is a cornerstone for the structural elucidation and purity assessment of such compounds. This technical guide offers a predictive overview of the key infrared (IR) and ultraviolet-visible (UV-Vis) spectroscopic features of **2-Quinoxalinecarbonitrile**, alongside generalized experimental protocols for these analytical techniques.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for **2-Quinoxalinecarbonitrile**. These predictions are derived from the analysis of structurally related compounds and established spectroscopic correlation tables.

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum of **2-Quinoxalinecarbonitrile** is expected to be characterized by the vibrational modes of the quinoxaline ring and the nitrile functional group. The most prominent and diagnostic absorption would be the C≡N stretching vibration.^[1]

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100 - 3000	Medium to Weak	Aromatic C-H stretching
~2240 - 2220	Strong, Sharp	C≡N stretching (nitrile) ^[1]
~1650 - 1450	Medium to Strong	Aromatic C=C and C=N ring stretching
~1400 - 1000	Medium	In-plane C-H bending
~900 - 675	Strong	Out-of-plane C-H bending

Note: The exact positions of the absorption bands can be influenced by the sample preparation method (e.g., KBr pellet, thin film, or solution).

Predicted Ultraviolet-Visible (UV-Vis) Spectroscopy Data

The UV-Vis spectrum of **2-Quinoxalinecarbonitrile** in a non-polar solvent is predicted to exhibit multiple absorption bands characteristic of the electronic transitions within the quinoxaline chromophore. Quinoxaline derivatives typically display two main absorption regions corresponding to π - π^* and n - π^* transitions.^{[2][3]} The nitrile group, being a conjugating substituent, is expected to influence the position and intensity of these bands.

Wavelength (λ_{max} , nm)	Molar Absorptivity (ϵ , M ⁻¹ cm ⁻¹)	Electronic Transition
~230 - 250	High	$\pi \rightarrow \pi$
~300 - 320	High	$\pi \rightarrow \pi$
~330 - 350	Low to Medium	$n \rightarrow \pi^*$

Note: The solvent can significantly affect the position and fine structure of the absorption bands. Polar solvents may cause a blue shift (hypsochromic shift) of the n - π transition and a

red shift (bathochromic shift) of the π - π^* transitions.*

Experimental Protocols

The following are generalized experimental protocols for obtaining the IR and UV-Vis spectra of a solid organic compound such as **2-Quinoxalinecarbonitrile**.

Fourier-Transform Infrared (FTIR) Spectroscopy

This protocol describes the analysis of a solid sample using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method.^{[4][5][6]}

- **Instrument Preparation:** Ensure the FTIR spectrometer is powered on and has been allowed to stabilize.
- **Background Spectrum:** Record a background spectrum of the clean ATR crystal. This will be subtracted from the sample spectrum to remove interferences from the atmosphere (e.g., CO₂ and water vapor).
- **Sample Preparation:** Place a small amount of the solid **2-Quinoxalinecarbonitrile** powder onto the ATR crystal, ensuring complete coverage of the crystal surface.
- **Sample Analysis:** Apply pressure to the sample using the ATR's pressure arm to ensure good contact between the sample and the crystal.
- **Data Acquisition:** Acquire the IR spectrum of the sample over the desired wavenumber range (typically 4000-400 cm⁻¹).
- **Data Processing:** The software will automatically subtract the background spectrum from the sample spectrum. The resulting spectrum can be analyzed for the characteristic absorption bands.
- **Cleaning:** Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.

Ultraviolet-Visible (UV-Vis) Spectroscopy

This protocol outlines the procedure for obtaining a UV-Vis spectrum of a compound in solution.

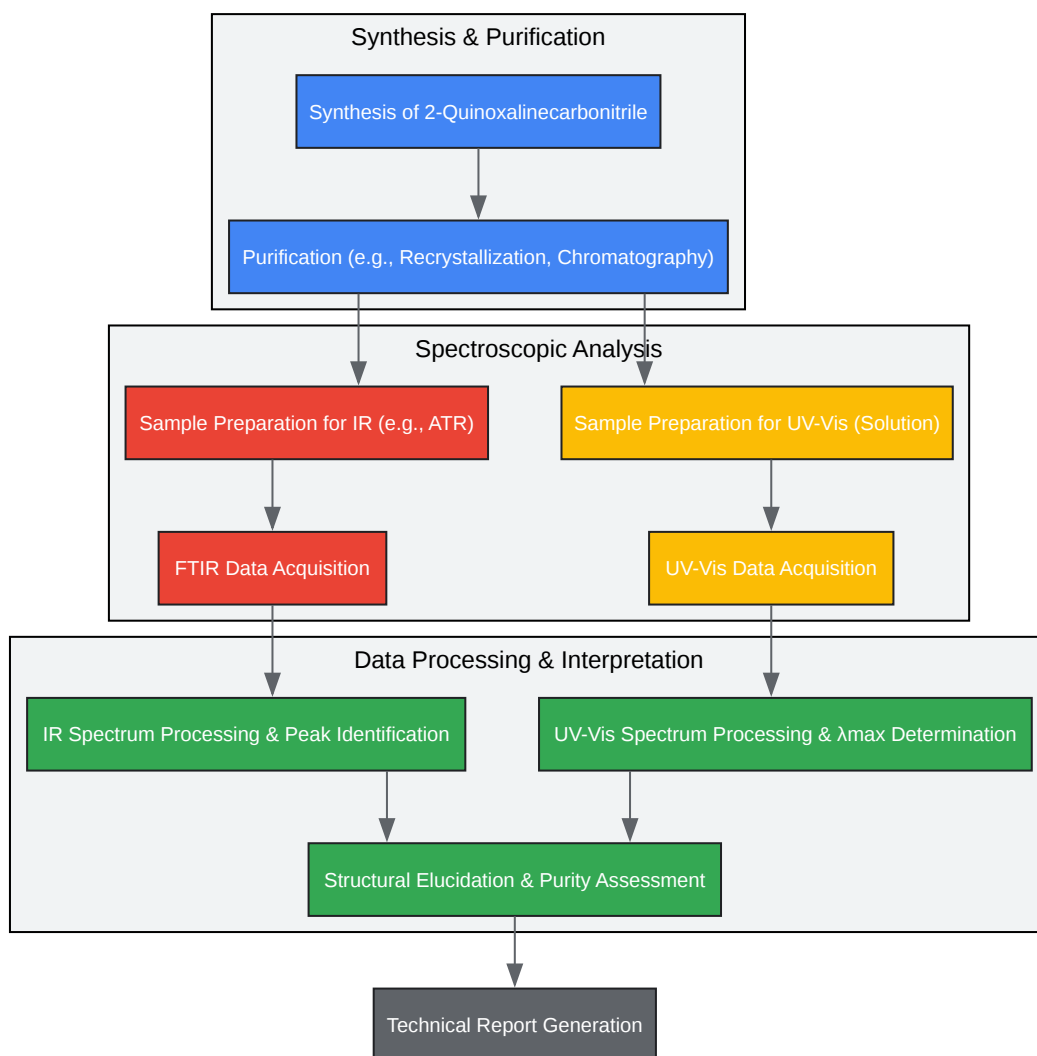
[7][8][9]

- **Solvent Selection:** Choose a UV-grade solvent in which **2-Quinoxalinecarbonitrile** is soluble and that is transparent in the wavelength range of interest (e.g., ethanol, methanol, or cyclohexane).
- **Sample Preparation:** Prepare a dilute solution of **2-Quinoxalinecarbonitrile** in the chosen solvent. The concentration should be adjusted to yield an absorbance in the optimal range of the spectrophotometer (typically 0.1 to 1.0).
- **Instrument Preparation:** Turn on the UV-Vis spectrophotometer and allow the lamps to warm up and stabilize.
- **Baseline Correction:** Fill a quartz cuvette with the pure solvent to be used as a blank. Place the cuvette in the spectrophotometer and record a baseline spectrum. This will be subtracted from the sample spectrum.
- **Sample Measurement:** Rinse the cuvette with the sample solution before filling it. Place the cuvette containing the sample solution in the spectrophotometer.
- **Data Acquisition:** Scan the sample over the desired wavelength range (e.g., 200-800 nm).
- **Data Analysis:** Identify the wavelengths of maximum absorbance (λ_{max}) and record the corresponding absorbance values.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic characterization of a synthesized organic compound like **2-Quinoxalinecarbonitrile**.

Workflow for Spectroscopic Analysis of 2-Quinoxalinecarbonitrile

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Caption: Workflow for the synthesis, purification, and spectroscopic analysis of **2-Quinoxalinecarbonitrile**.

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